molecular formula C8H13N3O2 B11791162 Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate

Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B11791162
M. Wt: 183.21 g/mol
InChI Key: KSJWXPZJXVVVMO-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical processes . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .

Biological Activity

Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, making it a candidate for further research in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₈H₁₄N₄O₂
  • Molecular Weight : Approximately 186.22 g/mol

The presence of the amino group and the carboxylate moiety contributes to its biological interactions, particularly in enzyme inhibition and receptor binding.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antibacterial Activity : Studies have shown that this compound has potential as an antibacterial agent. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .

The exact mechanism of action for this compound is still under investigation. However, it is believed to exert its effects through:

  • Enzyme Inhibition : The compound's structural features may allow it to bind to specific enzymes involved in bacterial metabolism or cancer cell proliferation, thereby inhibiting their activity .
  • Receptor Modulation : There is evidence suggesting that this compound may interact with various receptors, influencing signaling pathways related to inflammation and cancer progression .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antibacterial Efficacy :
    • A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anti-inflammatory Activity :
    • In a rodent model of inflammation, administration of this compound resulted in a marked reduction in paw edema, suggesting its potential utility in treating inflammatory conditions .
  • Anticancer Properties :
    • In vitro assays indicated that the compound inhibited the growth of human breast cancer cells (MDA-MB-231) with an IC50 value of approximately 25 µM, highlighting its potential as a lead compound for further anticancer drug development .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:

Compound NameMolecular FormulaKey Features
This compoundC₈H₁₄N₄O₂Exhibits antibacterial and anti-inflammatory activity
Methyl 4-bromo-1H-pyrazole-3-carboxylateC₈H₈BrN₃O₂Stronger antibacterial but less anti-inflammatory
Ethyl 4-amino-1H-pyrazole-3-carboxylateC₉H₁₈N₄O₂Similar antibacterial properties with lower potency

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 4-amino-1-propan-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-5(2)11-4-6(9)7(10-11)8(12)13-3/h4-5H,9H2,1-3H3

InChI Key

KSJWXPZJXVVVMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)OC)N

Origin of Product

United States

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